Potent eNOS Inhibition vs. Imidazole: A 560-Fold Improvement in IC50
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol demonstrates potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. This represents a substantial, quantifiable improvement over the parent imidazole scaffold, which exhibits an eNOS IC50 of 101.3 µM [2]. The compound is over 560 times more potent than imidazole, establishing a clear differentiation point for studies focused on the nitric oxide pathway.
| Evidence Dimension | eNOS Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Imidazole (IC50 = 101.3 µM) |
| Quantified Difference | ~560-fold more potent |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells (for target compound) [1]; Assay for imidazole unspecified but from peer-reviewed literature [2]. |
Why This Matters
This 560-fold increase in potency demonstrates the critical value of the imidazo[1,2-a]pyrimidine scaffold with this specific substitution pattern over the simple imidazole core, making it a far more effective and selective chemical probe for eNOS studies.
- [1] BindingDB. (n.d.). BDBM50372207 (CHEMBL272708). Affinity Data for Nitric oxide synthase, endothelial. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
- [2] Handy, R. L. C., et al. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 119(2), 207-214. View Source
